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molecular formula C11H14O5 B8478958 4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

Cat. No. B8478958
M. Wt: 226.23 g/mol
InChI Key: FFIFRDOLVXMDNW-UHFFFAOYSA-N
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Patent
US08178727B2

Procedure details

To a solution of 2-(4-hydroxymethyl-2,6-dimethoxyphenoxy)ethanol (1.78 g, 7.8 mmol) in methylene chloride (39 mL, 0.2 M) was added MnO2 (6.8 g, 78 mmol). The reaction mixture was stirred for 3 hours at room temperature, then subjected to celite filtration, and evaporated under reduced pressure. Recrystallization of the residue from diethyl ether gave a colorless granular crystal (1.586 g, 89.8%, m.p. 69 to 70° C.).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 g
Type
catalyst
Reaction Step One
Yield
89.8%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[C:6]([O:7][CH2:8][CH2:9][OH:10])=[C:5]([O:15][CH3:16])[CH:4]=1>C(Cl)Cl.O=[Mn]=O>[OH:10][CH2:9][CH2:8][O:7][C:6]1[C:11]([O:13][CH3:14])=[CH:12][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
OCC1=CC(=C(OCCO)C(=C1)OC)OC
Name
Quantity
39 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subjected to celite filtration
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCOC1=C(C=C(C=O)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.586 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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